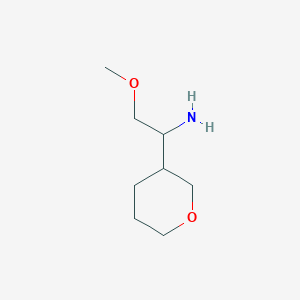

2-Methoxy-1-(oxan-3-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-1-(oxan-3-yl)ethan-1-amine, also known as Moxadil, is a chemical compound that belongs to the family of amines. It is a synthetic compound that has been developed for scientific research purposes. Moxadil has shown potential in various research fields, including neuroscience, pharmacology, and medicinal chemistry.

Applications De Recherche Scientifique

Catalytic Applications

Palladium(II) Complexes in Olefin Methoxycarbonylation : The compound 2-methoxy-1-(oxan-3-yl)ethan-1-amine has been used in forming palladium(II) complexes which act as catalysts for the methoxycarbonylation of olefins. These complexes efficiently convert higher olefins to linear and branched esters, demonstrating their potential in industrial applications (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Nickel(II) Complexes in Ethylene Oligomerization : Nickel(II) complexes derived from 2-methoxy-1-(oxan-3-yl)ethan-1-amine have shown effectiveness as catalysts in ethylene oligomerization. These complexes can produce ethylene dimers, trimers, and tetramers, showcasing their utility in polymer chemistry (Nyamato, Ojwach, & Akerman, 2016).

Selective Ethylene Dimerization Catalysts : Similar to its use in nickel(II) complexes, this compound has been instrumental in forming palladium(II) complexes that exhibit high catalytic activities in ethylene dimerization. These findings provide valuable insights into the design of efficient and selective catalysts (Nyamato, Ojwach, & Akerman, 2015).

Synthesis and Modification

- Silica Supported Nickel Amination : The amination of alcohols using silica supported nickel, which involves 2-methoxy-1-(oxan-3-yl)ethan-1-amine, is significant for the production of amino alcohols. This method highlights the compound's role in facilitating the synthesis of important organic intermediates (Bassili & Baiker, 1990).

Pharmaceutical Research

Receptor Selectivity Improvement : Research has shown that replacing the 2-methoxy substituent of this compound improves selectivity for certain receptors over others. This modification is crucial in the development of more targeted pharmaceuticals (Del Bello et al., 2017).

Amine Compounds in Hydrogel Modification : 2-Methoxy-1-(oxan-3-yl)ethan-1-amine, as a part of amine compounds, has been used in modifying polyvinyl alcohol/acrylic acid hydrogels. These hydrogels have potential applications in medical fields, such as in drug delivery systems (Aly & El-Mohdy, 2015).

Propriétés

IUPAC Name |

2-methoxy-1-(oxan-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-6-8(9)7-3-2-4-11-5-7/h7-8H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIHOAIKFOTNOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1CCCOC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-(oxan-3-yl)ethan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)

![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)

![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)

![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)

![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)

![4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2370402.png)